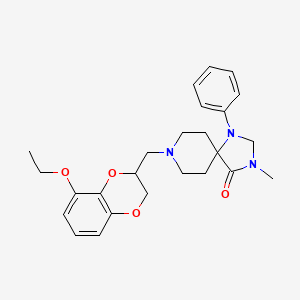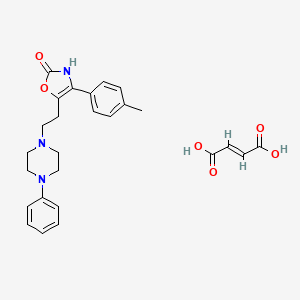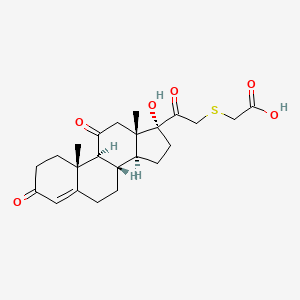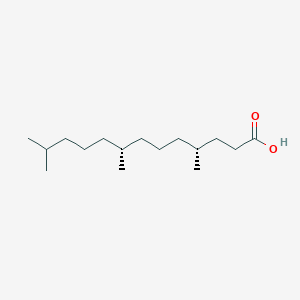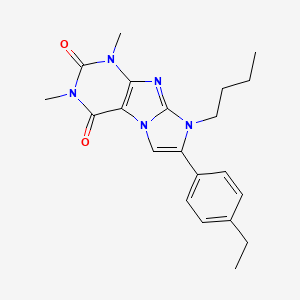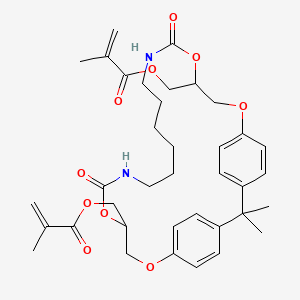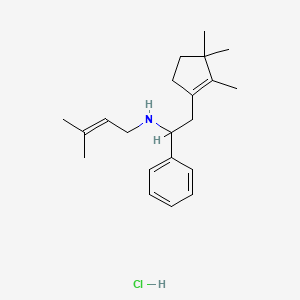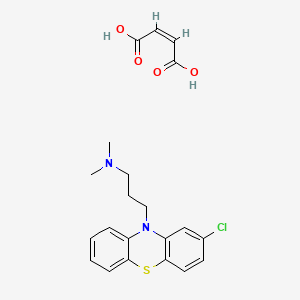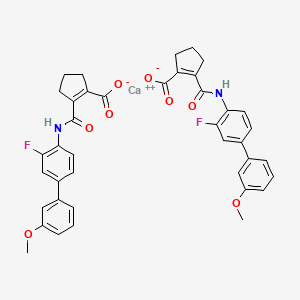
Vidofludimus calcium anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vidofludimus calcium anhydrous is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This compound has shown significant promise in clinical trials for autoimmune diseases and has demonstrated antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound is known for its anti-inflammatory effects and is being investigated for various immune-related indications .
Méthodes De Préparation
The synthesis of vidofludimus calcium anhydrous involves multiple steps, including the preparation of its free acid form and subsequent conversion to its calcium salt formulation. The synthetic route typically involves the reaction of specific biphenyl derivatives with cyclopentene carboxylates under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to obtain the anhydrous form .
Analyse Des Réactions Chimiques
Vidofludimus calcium anhydrous undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted biphenyl derivatives .
Applications De Recherche Scientifique
Vidofludimus calcium anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DHODH inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Undergoing clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis.
Mécanisme D'action
Vidofludimus calcium anhydrous exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of activated T-cells and B-cells, which are involved in the immune response . By targeting DHODH, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response .
Comparaison Avec Des Composés Similaires
Vidofludimus calcium anhydrous is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide . While all three compounds inhibit DHODH, this compound has a unique chemical structure and a distinct safety profile . Similar compounds include:
Leflunomide: An immunomodulatory agent used to treat rheumatoid arthritis.
Teriflunomide: Approved for the treatment of multiple sclerosis.
IMU-838: Another DHODH inhibitor with a similar mechanism of action.
This compound stands out due to its selective inhibition of DHODH and its favorable safety profile, making it a promising candidate for the treatment of various immune-related diseases .
Propriétés
Numéro CAS |
1354012-90-0 |
|---|---|
Formule moléculaire |
C40H34CaF2N2O8 |
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
calcium;2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |
Clé InChI |
KWSJBFAXOPFZSO-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


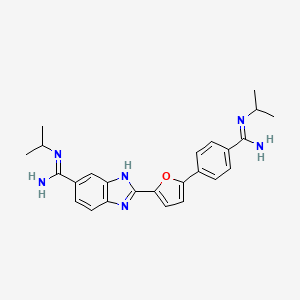
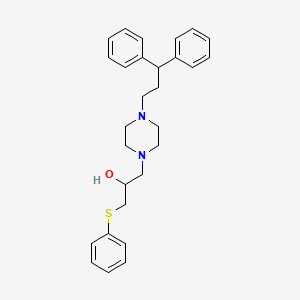
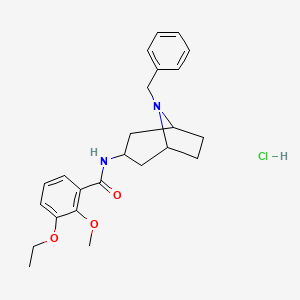
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)

